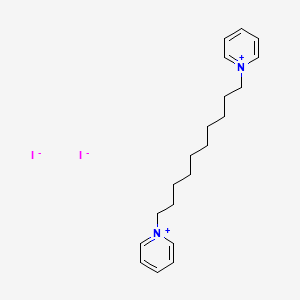

1,1'-Decamethylenedipyridinium diiodide

Description

1,1'-Decamethylenedipyridinium diiodide is a quaternary ammonium salt featuring two pyridinium rings connected by a decamethylene (10-carbon) chain, with iodide as the counterion. Its structure is characterized by the cationic bipyridinium core, which facilitates redox activity and intermolecular interactions such as hydrogen bonding and π-π stacking . This compound is synthesized via alkylation of pyridine derivatives with diiodoalkanes, followed by ion exchange or crystallization . It finds applications in organic synthesis, electrochemical studies, and as a precursor for functional materials due to its stability and tunable electronic properties .

Properties

CAS No. |

32113-15-8 |

|---|---|

Molecular Formula |

C20H30I2N2 |

Molecular Weight |

552.3 g/mol |

IUPAC Name |

1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium;diiodide |

InChI |

InChI=1S/C20H30N2.2HI/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2 |

InChI Key |

VEXMZIZGHDMIPO-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[I-].[I-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Features of Bipyridinium Diiodides

*Note: The cyclic tellurium(IV) diiodide is included for contrast, highlighting differences in spacer chemistry.

- In contrast, rigid spacers (e.g., aromatic or tellurium-based frameworks) restrict molecular motion, favoring crystalline packing .

Electrochemical Properties

Table 2: Reduction Potentials of Bipyridinium Salts

- Key Findings: Longer alkyl spacers (e.g., decamethylene) may lower reduction potentials due to increased electron-donating effects, though experimental data for the target compound is lacking. Shorter spacers (e.g., methyl in paraquat) exhibit higher reduction potentials, correlating with stronger electron-accepting capacity . pH sensitivity in this compound is inferred from studies on analogous compounds, where protonation of the pyridinium nitrogen alters redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.